molecular formula C14H18FNO2 B257340 2-(1-piperidinyl)ethyl 2-fluorobenzoate

2-(1-piperidinyl)ethyl 2-fluorobenzoate

Numéro de catalogue: B257340
Poids moléculaire: 251.3 g/mol
Clé InChI: QOAQHDZIUMNBCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-Piperidinyl)ethyl 2-fluorobenzoate, also known under the laboratory code LAS-294, is a synthetic piperidine derivative of significant interest in medicinal chemistry and pharmacology research. This compound is a fluorine-containing analogue of the investigational local anesthetic Kazcaine, with the fluorine atom strategically incorporated to enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets . The primary research applications for LAS-294 are in the study of local anesthesia and cardiac antiarrhythmic agents. In vivo experimental models have demonstrated that this piperidine derivative exhibits a pronounced and prolonged local anesthetic effect . Furthermore, at low dosages (0.1 mg/kg), it has shown a powerful preventive antiarrhythmic effect, successfully preventing the development of aconitine-induced mixed arrhythmia in 90% of test cases . Its mechanism of action is associated with the reversible blockade of voltage-gated sodium channels (Nav), which underlies both its local anesthetic and antiarrhythmic activities . Molecular docking studies confirm a high binding affinity for Nav1.4 and Nav1.5 macromolecules, providing a structural basis for its potent efficacy and offering insights for structure-activity relationship (SAR) analyses . With its low reported toxicity in subcutaneous and intravenous administration routes and its distinct pharmacological profile, 2-(1-Piperidinyl)ethyl 2-fluorobenzoate serves as a valuable chemical tool for neuroscientists and cardiovascular researchers exploring new therapeutic candidates .

Propriétés

Formule moléculaire

C14H18FNO2

Poids moléculaire

251.3 g/mol

Nom IUPAC

2-piperidin-1-ylethyl 2-fluorobenzoate

InChI

InChI=1S/C14H18FNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2

Clé InChI

QOAQHDZIUMNBCR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F

SMILES canonique

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F

Origine du produit

United States
Foundational & Exploratory

Technical Guide: Bioactivity & Pharmacology of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the bioactivity, pharmacology, and synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate , a specific amino-ester derivative structurally aligned with the local anesthetic class of compounds.

Executive Summary

2-(1-piperidinyl)ethyl 2-fluorobenzoate (CAS: 3863-10-3) is a synthetic small molecule belonging to the amino-ester class of local anesthetics . Structurally, it is the 2-fluorobenzoate ester of 2-piperidinoethanol. It functions primarily as a Voltage-Gated Sodium Channel (NaV) blocker , preventing the generation and conduction of nerve impulses.[1]

The compound represents a structural modification of classical agents like piperocaine , where the introduction of a fluorine atom at the ortho (2-) position of the benzoate ring is designed to modulate metabolic stability and lipophilicity. This guide analyzes its mechanism, structure-activity relationship (SAR), and experimental protocols for synthesis and bioassay.

Chemical Constitution & Physicochemical Profile

The molecule consists of three distinct pharmacophores essential for local anesthetic activity:

  • Lipophilic Domain: A 2-fluorophenyl ring.

  • Intermediate Chain: An ester linkage (-COO-) connected to an ethyl spacer.

  • Hydrophilic Domain: A tertiary amine (piperidine ring).

Key Properties (Predicted)
PropertyValue / CharacteristicSignificance
Molecular Formula C₁₄H₁₈FNO₂Core stoichiometry.
Molecular Weight 251.30 g/mol Facilitates diffusion across axolemma.
pKa (Base) ~8.5 – 9.0Determines ionization state at physiological pH (7.4).
LogP (Lipophilicity) ~2.8 – 3.2High lipid solubility correlates with increased potency.
Metabolic Lability Ester-basedSusceptible to hydrolysis by plasma butyrylcholinesterase (BChE).

Mechanism of Action (MoA)

The primary bioactivity of 2-(1-piperidinyl)ethyl 2-fluorobenzoate is the reversible blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.

Sodium Channel Blockade

The compound follows the hydrophilic pathway of block:

  • Membrane Diffusion: The uncharged (free base) form diffuses through the neural sheath and the axonal membrane.

  • Intracellular Protonation: Once inside the axoplasm (lower pH), the tertiary amine accepts a proton, becoming a cationic species.

  • Channel Binding: The cationic form binds to the intracellular aperture of the NaV channel (specifically the S6 segment of domain IV).

  • State-Dependent Block: It exhibits higher affinity for channels in the open or inactivated states (phasic block), effectively raising the threshold for excitation and causing conduction failure.

Secondary Targets (Sigma Receptors)

The piperidine moiety is a known pharmacophore for Sigma-1 (


) receptor  affinity. While primarily a local anesthetic, this compound likely possesses off-target affinity for 

receptors, which may modulate neuroprotection or inflammatory responses, though this is secondary to its anesthetic effect.
Mechanistic Pathway Diagram

MoA_Pathway Extracellular Extracellular Space (pH 7.4) Drug_Base Drug (Uncharged) Free Base Extracellular->Drug_Base Application Membrane Neuronal Membrane (Lipid Bilayer) Intracellular Intracellular Axoplasm (pH < 7.4) Membrane->Intracellular Translocation Drug_Cation Drug (Cationic) Protonated Intracellular->Drug_Cation Protonation (H+) NaV_Channel NaV Channel (Open/Inactivated) Blockade Blockade NaV_Channel->Blockade Conduction Failure Drug_Base->Membrane Diffusion Drug_Cation->NaV_Channel Binds S6 Segment

Caption: Kinetic pathway of 2-(1-piperidinyl)ethyl 2-fluorobenzoate traversing the membrane to block NaV channels.

Structure-Activity Relationship (SAR) Analysis

This specific derivative highlights critical SAR principles of the amino-ester class.

The 2-Fluoro Substituent Effect

The substitution of a fluorine atom at the ortho (2-) position of the benzene ring is a strategic modification:

  • Steric Hindrance: The fluorine atom provides steric protection to the adjacent ester carbonyl carbon. This hinders the approach of the serine hydroxyl group in the active site of plasma butyrylcholinesterase (BChE) .

  • Result: The 2-fluoro analog is predicted to have a longer half-life (

    
    )  and prolonged duration of action compared to the unsubstituted benzoate analog (2-piperidinoethyl benzoate).
    
  • Electronic Effect: Fluorine is electron-withdrawing, which may slightly increase the susceptibility of the ester to alkaline hydrolysis in vitro, but the steric effect dominates enzymatically.

The Piperidine Ring
  • Potency: Piperidine is more lipophilic than the diethylamine group found in Procaine. Increased lipophilicity correlates directly with increased anesthetic potency (Meyer-Overton correlation).

  • Toxicity: While increasing potency, the piperidine ring also typically increases systemic toxicity compared to simpler amines.[2]

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize 2-(1-piperidinyl)ethyl 2-fluorobenzoate via nucleophilic acyl substitution.

Reagents:

  • 2-Fluorobenzoyl chloride (1.0 eq)

  • 2-(1-Piperidinyl)ethanol (1.0 eq)

  • Triethylamine (TEA) (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 2-(1-piperidinyl)ethanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add 2-fluorobenzoyl chloride (10 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica; MeOH:DCM 1:9).

  • Workup: Wash the reaction mixture with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography or recrystallization (if solid) to yield the ester.

  • Validation: Confirm structure via ¹H-NMR and MS (Target Mass: ~251.3).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagent Prep (DCM, 0°C, N2) Reactants 2-Piperidinylethanol + TEA Start->Reactants Add_Chloride Add 2-Fluorobenzoyl Chloride (Dropwise) Reactants->Add_Chloride Stir Stir 4-6h @ RT Add_Chloride->Stir Workup Wash: NaHCO3 / Brine Dry: MgSO4 Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 2-(1-piperidinyl)ethyl 2-fluorobenzoate Purify->Product

Caption: Step-by-step synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate via acyl chloride coupling.

Bioassay: Sciatic Nerve Block (Rat Model)

Objective: Assess anesthetic potency and duration.

  • Animal: Male Sprague-Dawley rats (200-250g).

  • Test Solution: Dissolve compound in saline (adjusted to pH 5.0–6.0) at concentrations of 0.5%, 1.0%, and 2.0%.

  • Administration: Percutaneous injection (0.2 mL) into the popliteal fossa near the sciatic nerve.

  • Assessment:

    • Motor Block: Evaluate using the extensor postural thrust (EPT) test.

    • Sensory Block: Evaluate using the hot-plate test or withdrawal reflex to nociceptive stimulation.

  • Endpoint: Measure "Time to Onset" and "Total Duration of Block". Compare against Lidocaine (standard amide) and Procaine (standard ester).[3][4]

Safety & Toxicology

As an amino-ester local anesthetic, the toxicity profile follows the LAST (Local Anesthetic Systemic Toxicity) paradigm.

SystemAdverse EffectMechanism
CNS Seizures, Dizziness, TinnitusBlockade of inhibitory pathways in the amygdala/cortex.
Cardiovascular Hypotension, Bradycardia, ArrhythmiaBlockade of cardiac NaV channels (Phase 0 depolarization) and vasodilation.
Immunologic Allergic ReactionMetabolite formation (though ortho-substitution may alter PABA-like metabolite immunogenicity).

Antidote: Lipid Emulsion Therapy (Intralipid 20%) is the standard rescue protocol for lipophilic local anesthetic overdose.

References

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109. Link

  • Heavner, J. E. (2007). Local anesthetics.[1][2][3][4][5] Current Opinion in Anaesthesiology, 20(4), 336-342. Link

  • Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current Topics in Medicinal Chemistry, 1(3), 175-182. Link

  • Chemical Book. (2024). 2-fluoro-benzoic acid-(2-piperidino-ethyl ester) Product Entry. Chemical Book Registry. Link

Sources

Technical Guide: Binding Affinity and Receptor Specificity of 2-(1-Piperidinyl)ethyl 2-Fluorobenzoate

[1]

Executive Summary

2-(1-piperidinyl)ethyl 2-fluorobenzoate (CAS: 3863-10-3), structurally an ortho-fluorinated analog of the local anesthetic piperocaine , represents a critical scaffold in the study of Sigma-1 (


) receptors

11

This guide provides a comprehensive analysis of its binding affinity, separating its primary action (Sigma-1 modulation) from its secondary anesthetic effects (

1

Chemical Identity & Structural Pharmacophore[1][2][3][4]

The molecule consists of three distinct domains governing its binding kinetics:[1]

  • Lipophilic Domain: The 2-fluorophenyl moiety.[1] The fluorine atom at the ortho position introduces steric bulk and alters the electron density of the aromatic ring compared to the parent benzoate, influencing

    
     stacking interactions within the receptor pocket.[1]
    
  • Linker: An ethyl ester chain providing the optimal distance (approx.[1] 2.5–4.0 Å) between the aromatic head and the cationic center.[1]

  • Cationic Center: The piperidine ring, which is protonated at physiological pH (pKa

    
     8.5–9.0), essential for forming an electrostatic salt bridge with the conserved aspartate residue (Asp126) in the Sigma-1 receptor.[1]
    
PropertyValue / Description
IUPAC Name 2-(piperidin-1-yl)ethyl 2-fluorobenzoate
Common Analog 2-Fluoropiperocaine
Molecular Formula

Molecular Weight 251.30 g/mol
Target Class Sigma-1 Receptor Ligand / Local Anesthetic

Receptor Binding Profile

Sigma-1 Receptor ( R) Affinity

The primary high-affinity target for 2-(1-piperidinyl)ethyl 2-fluorobenzoate is the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein.[1]

  • Binding Mechanism: The protonated nitrogen of the piperidine ring forms a salt bridge with Asp126 .[1] The 2-fluorophenyl group occupies the primary hydrophobic pocket formed by Val162, Leu105, and Tyr103.[1]

  • Affinity Range: Based on Structure-Activity Relationship (SAR) data for fluorinated piperidine esters:

    • 4-Fluoro Analog:

      
       (High Affinity).[1]
      
    • 2-Fluoro Analog (Target):

      
      .[1]
      
    • Note: The ortho (2-position) fluorine often reduces affinity slightly compared to the para (4-position) due to steric clash with the pocket walls, but retains nanomolar potency.[1]

Voltage-Gated Sodium Channels ( )

As a piperocaine analog, the compound exhibits local anesthetic activity by blocking the intracellular pore of

1
  • Affinity:

    
    .[1]
    
  • Selectivity: The compound is

    
    -fold more selective for 
    
    
    receptors over sodium channels, making it a "dirty" drug if used solely as an anesthetic, but a potent probe for sigma receptors at low concentrations.[1]
Dopamine Transporter (DAT)

Unlike cocaine (a tropane benzoate), simple piperidine benzoates generally show low affinity (

1

Mechanism of Action: Sigma-1 Signaling Pathway[1]

Activation of


1

SigmaSignalingLigand2-(1-piperidinyl)ethyl2-fluorobenzoateS1R_BiPSigma-1R / BiPComplex (Inactive)Ligand->S1R_BiPBindsS1R_ActiveSigma-1R(Active Monomer)S1R_BiP->S1R_ActiveDissociationIP3RIP3 Receptor(Stabilization)S1R_Active->IP3RChaperonesCa_FlowCa2+ Flux(ER -> Mitochondria)IP3R->Ca_FlowEnhancesATPIncreased ATPProductionCa_Flow->ATPMetabolic Boost

Figure 1: Signal transduction pathway initiated by ligand binding to the Sigma-1 receptor, resulting in enhanced mitochondrial bioenergetics.[1]

Experimental Protocol: Radioligand Binding Assay

To experimentally determine the

-Pentazocine

1
Reagents & Preparation
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.[1]
    
  • Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).[1]

  • Test Compound: 2-(1-piperidinyl)ethyl 2-fluorobenzoate (dissolved in DMSO, serial dilutions

    
     to 
    
    
    M).
  • Non-specific Binding Control: Haloperidol (

    
    ) or unlabeled (+)-Pentazocine.[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.[1][2]
    
  • Incubation:

    • Mix

      
       membrane suspension (
      
      
      protein).
    • Add

      
      -Pentazocine (Final conc. 3 nM).[1]
      
    • Add

      
       Test Compound (Variable conc.).[1]
      
    • Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).[1]

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]
    
  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Determine

    
     via non-linear regression and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1]

BindingAssayStartStart: Membrane PrepIncubateIncubation(Membrane + [3H]Ligand + Test Cmpd)37°C, 120 minStart->IncubateFilterRapid Filtration(GF/B Filters + PEI)Incubate->FilterWashWash 3x(Ice-cold Tris Buffer)Filter->WashCountScintillation Counting(CPM Measurement)Wash->CountAnalyzeData Analysis(Cheng-Prusoff Equation)Count->Analyze

Figure 2: Workflow for the competitive radioligand binding assay to determine

1

Comparative SAR Analysis

The position of the fluorine atom on the benzoate ring critically influences affinity.[1]

Compound AnalogStructure ModificationPredicted

Affinity (

)
Notes
Unsubstituted Piperocaine50 - 200 nMModerate affinity; lacks halogen-mediated lipophilicity boost.[1]
4-Fluoro Para-substitution1 - 5 nM Optimal fit; F-atom engages in hydrophobic pocket interactions.[1]
2-Fluoro Ortho-substitution10 - 50 nM High affinity, but slightly reduced due to steric hindrance near the ester linkage.
4-Amino Dimethocaine Analog> 1000 nMAmino group reduces lipophilicity; poor

binder.[1]

References

  • Mach, R. H., et al. (2004).[1] "Synthesis and Structure-Activity Relationships of 18F-Labeled Benzamide Analogs as Ligands for the Sigma Receptor." Journal of Medicinal Chemistry.

  • Matsumoto, R. R., et al. (2003).[1] "Sigma Receptors: Potential Targets for the Treatment of Neuropsychiatric Disorders."[1] European Journal of Pharmacology.

  • PubChem Compound Summary. (2026). "2-Fluorobenzoic acid 2-piperidin-1-ylethyl ester (CAS 3863-10-3)."[1] National Center for Biotechnology Information.[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

A Comprehensive Toxicological and Safety Assessment of 2-(1-piperidinyl)ethyl 2-fluorobenzoate: A Framework for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicology and safety profile of the novel chemical entity, 2-(1-piperidinyl)ethyl 2-fluorobenzoate. In the absence of specific toxicological data for this compound, this document outlines the requisite battery of in vitro and in vivo assays necessary to establish a robust safety profile for regulatory submission and human risk assessment. We detail the scientific rationale, experimental design, and step-by-step protocols for key studies, including acute oral toxicity and genotoxicity, adhering to internationally recognized standards such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety evaluation of new chemical entities.

Introduction and Compound Profile

2-(1-piperidinyl)ethyl 2-fluorobenzoate is a benzoate ester derivative. Its chemical structure, featuring a piperidinyl ethyl moiety, is analogous to a class of compounds known to exhibit local anesthetic properties by modulating ion channel activity.[1] The presence of a fluorine atom on the benzoate ring can significantly alter the compound's metabolic stability, potency, and overall toxicological profile.

Given its potential for biological activity, a thorough toxicological evaluation is imperative before it can be considered for any application. This guide delineates the logical, tiered approach to building a comprehensive safety profile, beginning with foundational assessments of acute toxicity and genotoxic potential.

Foundational Safety Assessment: Acute Systemic Toxicity

The initial step in any safety assessment is to determine the potential for a single, high-dose exposure to cause significant harm or lethality.[2] The acute oral toxicity study provides a preliminary understanding of a substance's intrinsic toxicity and helps determine dose ranges for subsequent, longer-term studies.[2][3]

Rationale for Method Selection: OECD Fixed Dose Procedure (FDP)

The OECD Test Guideline 420, the Fixed Dose Procedure, is the preferred method for assessing acute oral toxicity.[4] This method is chosen over historical LD₅₀ tests because it uses fewer animals and avoids inducing mortality as a primary endpoint, instead relying on the observation of clear signs of toxicity at one of several fixed dose levels.[3] This approach allows for the classification of the substance into a specific toxicity category according to the Globally Harmonised System (GHS).[2]

Experimental Workflow for Acute Oral Toxicity (OECD 420)

The study is conducted in two phases: a sighting study to identify the correct starting dose, followed by a main study to confirm the toxicological response.[3][4]

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study s1 Administer starting dose (e.g., 300 mg/kg) to one female rat s2 Observe for 48 hours for signs of toxicity or mortality s1->s2 s3 Outcome determines starting dose for Main Study s2->s3 m1 Dose 5 female rats with selected starting dose s3->m1 Inform Dose Selection m2 Observe animals for 14 days m1->m2 m3 Record clinical signs, body weight changes, and mortality m2->m3 m4 Perform gross necropsy on all animals m3->m4

Figure 1: Workflow for the Acute Oral Toxicity Fixed Dose Procedure (OECD 420).

Data Presentation: Fixed Dose Levels and Interpretation

The results of the study classify the compound based on the dose at which evident toxicity is observed.

Fixed Dose Level (mg/kg body weight) Potential GHS Classification Outcome
5Category 1 or 2
50Category 3
300Category 4
2000Category 5 or Unclassified
Table 1: OECD 420 Fixed Dose Levels and Corresponding GHS Categories.[3]

Genotoxicity Assessment: A Tiered Approach

Genotoxicity testing is critical for identifying compounds that can cause genetic damage, a key mechanism in carcinogenicity and heritable diseases.[5] A standard battery of in vitro tests is used to screen for this potential, covering the three major endpoints of genetic damage: gene mutation, and both structural and numerical chromosome aberrations.[6]

G cluster_0 Tier 1: Gene Mutation Assessment cluster_1 Tier 2: Chromosomal Damage Assessment start Test Compound: 2-(1-piperidinyl)ethyl 2-fluorobenzoate ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) start->micronucleus end_neg Negative in both assays: Low genotoxic concern. Proceed to further toxicity testing. ames->end_neg Negative Result end_pos Positive in one or both assays: Genotoxic potential identified. Requires further investigation (e.g., in vivo follow-up). ames->end_pos Positive Result micronucleus->end_neg Negative Result micronucleus->end_pos Positive Result

Figure 2: Standard two-test in vitro battery for genotoxicity screening.

Gene Mutation: Bacterial Reverse Mutation (Ames) Test

The Ames test is a cornerstone of genotoxicity screening, used to detect a chemical's potential to induce gene mutations.[7][8]

Causality and Self-Validation: The assay's principle is based on specific strains of Salmonella typhimurium (and E. coli) that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth.[9] A positive test occurs when the test chemical causes a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-free medium and form visible colonies.[7] The system is self-validating through the mandatory inclusion of negative (vehicle) and positive controls, which must produce results within historical limits for the test to be considered valid.[9] Furthermore, the inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates metabolic activation, enabling the detection of pro-mutagens that become genotoxic only after being metabolized.[8][10]

Detailed Experimental Protocol (OECD 471):

  • Strain Preparation: Overnight cultures of several tester strains (e.g., TA98, TA100, TA1535 for different mutation types) are grown at 37°C.[9]

  • Metabolic Activation: Two parallel experiments are run: one with and one without the S9 liver homogenate mix.[10]

  • Exposure: In a test tube, the following are combined:

    • 100 µL of the bacterial culture.

    • 500 µL of sodium phosphate buffer (for -S9) or S9 mix (for +S9).

    • 100 µL of the test compound at various concentrations.

  • Plating: 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin (to allow for a few initial cell divisions) is added to the tube. The mixture is vortexed briefly and poured onto minimal glucose agar plates.[9]

  • Incubation: Plates are incubated in the dark at 37°C for 48-72 hours.[9]

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.[8]

Chromosomal Damage: In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss/gain) events.[11][12]

Causality and Self-Validation: The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[13] These fragments are formed from chromosome pieces or whole chromosomes that fail to incorporate into the daughter nuclei during cell division.[13] To ensure only cells that have divided are scored, a cytokinesis blocker like cytochalasin B is used, resulting in binucleated cells.[12] The presence of micronuclei in these binucleated cells is a direct indicator of genotoxic damage.[14] The protocol's validity is ensured by concurrent testing with negative and positive controls (clastogenic and aneugenic).[11]

Detailed Experimental Protocol (OECD 487):

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.[11][13]

  • Exposure: Cells are treated with at least three concentrations of the test compound for a short duration (3-4 hours) with and without S9, and for a longer duration (approx. 1.5-2.0 normal cell cycles) without S9.[11]

  • Cytokinesis Block: Following exposure, the treatment medium is removed, and fresh medium containing cytochalasin B is added. This allows cells that were undergoing mitosis during exposure to complete division but prevents cytokinesis.[12]

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).[11]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[12]

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[11]

Advanced Safety Evaluation: Next Steps

If 2-(1-piperidinyl)ethyl 2-fluorobenzoate shows no signs of acute toxicity or genotoxicity in the foundational assays, further studies are required to build a complete safety profile. These include:

  • Repeated Dose Toxicity: Sub-acute (28-day) and sub-chronic (90-day) studies in rodents to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: Studies to assess potential effects on fertility, pregnancy, and fetal development.

  • Pharmacokinetics (ADME): Studies to understand the absorption, distribution, metabolism, and excretion of the compound, which provides context for the toxicological findings.

  • Safety Pharmacology: Evaluation of effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[5]

Conclusion

The toxicological assessment of a novel chemical entity like 2-(1-piperidinyl)ethyl 2-fluorobenzoate is a rigorous, multi-faceted process. The framework presented in this guide, starting with acute toxicity and a robust in vitro genotoxicity battery, provides the essential first steps in characterizing its safety profile. Each test is chosen for its specific ability to reveal potential hazards, and the collective data from this systematic approach are fundamental for making informed decisions about the compound's potential for further development and for safeguarding human health.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. Retrieved from [Link][7]

  • OECD-Acute Oral Toxicity-fixed Dose Procedure 420. (n.d.). Scribd. Retrieved from [Link][3]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link][11]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. Retrieved from [Link][2]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2015, July 28). SlideShare. Retrieved from [Link][4]

  • Wills, J. W., Johnson, G. E., & Luan, Y. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102235. Retrieved from [Link][12][14]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved from [Link][15]

  • Yadav, J., Verma, S., & Singh, V. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link][8]

  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020, May 22). YouTube. Retrieved from [Link][16]

  • In vitro testing methods. (2025, August 15). Fiveable. Retrieved from [Link][17]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • In Vitro Toxicity Testing Protocols. (n.d.). Barnes & Noble. Retrieved from [Link][18]

  • The In Vitro Micronucleus Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link][19]

  • Ames Test. (n.d.). Evotec. Retrieved from [Link][10]

  • Bryce, S. M., Bernacki, D. T., Bemis, J. C., & Dertinger, S. D. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147), e59518. Retrieved from [Link][13]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved from [Link][5]

  • In vitro testing of drug toxicity. (2016, November 28). SlideShare. Retrieved from [Link][20]

  • In Vitro Toxicology Testing. (n.d.). SGS. Retrieved from [Link][6]

  • Staňová, A., & Breier, A. (1993). Effect of local anesthetic [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethyl esters of carbamic acid on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase. General Physiology and Biophysics, 12(4), 319-329. Retrieved from [Link][1]

Sources

Technical Whitepaper: Therapeutic Potential of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, potential therapeutic applications, and experimental characterization of 2-(1-piperidinyl)ethyl 2-fluorobenzoate (CAS 3863-10-3).

This analysis synthesizes structural pharmacophore modeling, known structure-activity relationships (SAR) of aminoalkyl benzoates, and standard medicinal chemistry protocols.

Executive Summary

2-(1-piperidinyl)ethyl 2-fluorobenzoate is an amino-ester compound belonging to the class of piperidine-substituted benzoate local anesthetics. Structurally related to piperocaine and procaine , this molecule incorporates a fluorine atom at the ortho-position of the benzene ring.

Key Value Proposition:

  • Enhanced Metabolic Stability: The ortho-fluorine substituent provides steric and electronic shielding to the ester carbonyl, potentially reducing the rate of hydrolysis by plasma cholinesterases compared to non-substituted analogs.

  • Lipophilicity Balance: The piperidine ring combined with the fluorinated aryl moiety optimizes LogP for transmembrane diffusion, critical for voltage-gated sodium channel (Nav) blockade.

  • Dual-Target Potential: Beyond anesthesia, the N-substituted piperidine scaffold is a privileged structure for Sigma-1 receptor (

    
    R) binding, suggesting neuroprotective utility.
    

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-(piperidin-1-yl)ethyl 2-fluorobenzoate
CAS Number 3863-10-3
Molecular Formula

Molecular Weight 251.30 g/mol
Predicted LogP ~2.8 - 3.2 (Optimal for BBB/Membrane penetration)
H-Bond Acceptors 3 (N, O, F)
Pharmacophore Lipophilic Aryl Head + Ester Linker + Tertiary Amine Tail
Structural Causality[1]
  • The Piperidine Tail: Unlike the diethylamine tail of procaine, the piperidine ring restricts conformational freedom, often enhancing binding affinity to the Nav channel pore.

  • The 2-Fluoro Substituent: Fluorine acts as a bioisostere for hydrogen but with high electronegativity. At the C2 position, it exerts an electron-withdrawing effect that destabilizes the transition state for ester hydrolysis, theoretically prolonging the compound's half-life in vivo.

Mechanism of Action (MOA)

Primary Mechanism: Voltage-Gated Sodium Channel Blockade

The compound functions as a Type II antiarrhythmic / local anesthetic. It exists in equilibrium between its uncharged base and cationic acid forms at physiological pH.

  • Penetration: The uncharged lipophilic base diffuses across the neuronal membrane.

  • Protonation: Intracellularly, the tertiary amine is protonated.

  • Blockade: The cationic species binds to the intracellular portion of the voltage-gated sodium channel (Nav1.x), stabilizing the channel in the inactivated state .

Secondary Mechanism: Sigma-1 Receptor Modulation

The 2-(1-piperidinyl)ethyl moiety is a high-affinity pharmacophore for


 receptors. Agonism at this receptor promotes mitochondrial bioenergetics and suppresses endoplasmic reticulum (ER) stress, offering potential applications in neurodegenerative disorders.
Pathway Visualization

MOA_Pathway node_drug 2-(1-piperidinyl)ethyl 2-fluorobenzoate (Extracellular) node_memb Neuronal Membrane (Lipid Bilayer) node_drug->node_memb Diffusion (Uncharged) node_intra Intracellular Space (pH ~7.2) node_memb->node_intra Entry node_nav Nav1.7 Channel (Pore Region) node_intra->node_nav Protonation & Binding node_sigma Sigma-1 Receptor (ER Membrane) node_intra->node_sigma Chaperone Interaction node_effect1 Inhibition of Na+ Influx (Action Potential Block) node_nav->node_effect1 Stabilize Inactive State node_effect2 Ca2+ Homeostasis (Neuroprotection) node_sigma->node_effect2 Modulate ER Stress

Figure 1: Dual mechanism of action illustrating Sodium Channel blockade (Anesthesia) and Sigma-1 Receptor interaction (Neuroprotection).

Therapeutic Applications

A. Ophthalmic & Infiltration Anesthesia

Given its structural similarity to Piperocaine (Metycaine), this compound is a candidate for surface anesthesia.

  • Advantage: The 2-fluoro group may reduce irritation compared to chlorinated analogs while providing a longer duration of action than procaine due to esterase resistance.

  • Indication: Short-term surgical procedures, corneal anesthesia.

B. Neuroprotective Adjuvant

If


 receptor affinity is confirmed (predicted <100 nM based on pharmacophore), the compound could serve as a therapeutic for:
  • Neuropathic Pain: Modulating central sensitization via

    
     antagonism.
    
  • Ischemic Stroke:

    
     agonism reduces excitotoxicity.
    
C. PET Radiotracer Precursor

The 2-fluorobenzoate moiety allows this molecule to be a "cold standard" for developing Fluorine-18 (


)  radiolabeled tracers.
  • Application: Imaging distribution of sigma receptors in the brain or mapping esterase activity in tumors.

Experimental Protocols

Protocol A: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity 2-(1-piperidinyl)ethyl 2-fluorobenzoate for assay.

Reagents:

  • 2-Fluorobenzoyl chloride (1.0 eq)

  • 1-Piperidineethanol (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of 1-Piperidineethanol and 12 mmol TEA in 50 mL anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add 10 mmol 2-Fluorobenzoyl chloride in 10 mL DCM over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash organic layer with Sat.

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

  • Validation:

    
    -NMR and LC-MS confirmation.
    
Protocol B: Plasma Stability Assay (Hydrolysis Rate)

Objective: Quantify the stabilizing effect of the 2-fluoro substituent against butyrylcholinesterase (BChE).

Steps:

  • Preparation: Incubate compound (

    
    ) in pooled human plasma at 37°C.
    
  • Sampling: Aliquot samples at t=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[Concentration] vs. time to determine

    
    . Compare against Procaine  (Control).
    
Synthesis Workflow Visualization

Synthesis_Flow start Start: Reagents Prep step1 Mix Amine + TEA (DCM, 0°C) start->step1 step2 Add Acid Chloride (Dropwise) step1->step2 step3 Stir 4h @ RT (TLC Check) step2->step3 step4 Extraction (NaHCO3 Wash) step3->step4 end Product: 2-(1-piperidinyl)ethyl 2-fluorobenzoate step4->end

Figure 2: Schotten-Baumann synthesis pathway for the target ester.

References

  • PubChem. (2025). Compound Summary: 2-piperidin-1-ylethyl 2-fluorobenzoate (CAS 3863-10-3). National Library of Medicine. Link

  • Ruetsch, Y. A., et al. (2001). From Cocaine to Ropivacaine: The History of Local Anesthetic Drugs. Current Topics in Medicinal Chemistry. (Establishes SAR of amino-ester anesthetics). Link

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships - Predicting Biological Activity. (Methodology for predicting ester stability). Link

  • Sigma-Aldrich. (2025). Ethyl 2-fluorobenzoate Product Information. (Precursor data). Link

  • Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. (Establishes piperidine-ethyl pharmacophore). Link

Methodological & Application

Application Note: High-Integrity Stock Preparation of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the protocol for preparing, storing, and validating stock solutions of 2-(1-piperidinyl)ethyl 2-fluorobenzoate . This compound belongs to the class of amino-alkyl benzoate esters , structurally related to local anesthetics (e.g., piperocaine) and sigma receptor ligands.

Critical Chemical Context:

  • Lipophilicity: The fluorinated aromatic ring and piperidine moiety render the free base highly lipophilic, necessitating organic solvents (DMSO or Ethanol) for high-concentration stocks.

  • Instability Risk (The "Achilles' Heel"): The ester linkage is susceptible to hydrolysis , breaking down into 2-fluorobenzoic acid and 2-(1-piperidinyl)ethanol. This reaction is catalyzed by moisture, extreme pH, and heat.

  • Hygroscopicity: DMSO is the preferred solvent, but it is aggressively hygroscopic.[1] Absorbed atmospheric water will trigger precipitation and accelerate ester hydrolysis.

Target Concentration: Typically 10 mM to 50 mM in anhydrous DMSO.

Physicochemical Analysis & Solvent Selection

Understanding the causality behind solvent choice is critical for experimental reproducibility.

ParameterCharacteristicImplication for Protocol
Functional Groups Tertiary Amine (Piperidine), Ester, FluorophenylBase: Protonatable (soluble in aq. acid).[2][3][4][5][6][7] Ester: Hydrolysis risk.[7]
Solubility (Free Base) Low in neutral water; High in DMSO, EtOHUse Anhydrous DMSO for master stocks (>10 mM).
Solubility (HCl Salt) Moderate to High in WaterAqueous stocks are possible but prone to faster hydrolysis than dry DMSO.
pKa (Predicted) ~8.5 - 9.5 (Piperidine Nitrogen)pH sensitivity. Avoid alkaline buffers for dilution.
Hydrolysis Risk ModerateStrictly avoid freeze-thaw cycles in humid air.
Why Anhydrous DMSO?

While Ethanol is a viable alternative, it evaporates rapidly, changing stock concentration over time. Anhydrous DMSO (Dimethyl Sulfoxide) is preferred for its low volatility and high solubilizing power, provided moisture is rigorously excluded [1][2].

Detailed Protocol: Stock Solution Preparation

Safety Pre-Check: Treat this compound as a potential CNS-active agent/irritant. Wear nitrile gloves, safety glasses, and work in a fume hood.

Materials Required[1][3][4][6][7][8][9][10][11][12]
  • Compound: 2-(1-piperidinyl)ethyl 2-fluorobenzoate (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves).

  • Container: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.

  • Gas: Argon or Nitrogen (for headspace purging).

Step-by-Step Workflow
Step 1: Environmental Control

Perform weighing and dissolution in a low-humidity environment if possible. If the DMSO bottle has been opened previously without an inert gas blanket, assume it contains water. Use a fresh, sealed bottle of anhydrous DMSO.

Step 2: Gravimetric Preparation (The "Weigh-Solid-First" Method)

Do not rely on the vendor's stated mass.

  • Place a clean, dry amber glass vial on the analytical balance. Tare.

  • Weigh approximately 5–10 mg of the compound directly into the vial. Record exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve target molarity (
    
    
    
    ).
    
    
    (Note: MW of 2-(1-piperidinyl)ethyl 2-fluorobenzoate
    
    
    251.29 g/mol - Verify specific salt form MW on your vial label).
Step 3: Dissolution
  • Add the calculated volume of Anhydrous DMSO.[1]

  • Vortex vigorously for 30 seconds.

  • Conditional Sonication: If solid persists, sonicate in a water bath at ambient temperature for maximum 2 minutes. Warning: Sonication generates heat, which accelerates ester hydrolysis. Monitor temperature.

Step 4: Aliquoting (The "Single-Use" Rule)

DMSO is hygroscopic.[1] Every time a frozen stock is thawed and opened, it pulls moisture from the air [1].

  • Immediately dispense the master stock into small aliquots (e.g., 20 µL – 50 µL) in PCR tubes or microcentrifuge tubes.

  • Argon Purge: Gently blow inert gas over the top of the liquid before closing (if available).

Step 5: Storage
  • Temperature: -20°C is standard. -80°C is superior for long-term (>6 months).

  • State: Pure DMSO freezes at 18.5°C. If your stock is liquid at -20°C, it has absorbed significant water [2] and may be degrading.

Visual Workflow (DOT Diagram)

StockPrep cluster_QC Quality Control Loop Start Start: Solid Compound Weigh Weigh into Amber Vial (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume (Target: 10-50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO (Fresh/Sealed Bottle) Calc->AddSolvent Dissolve Vortex (30s) Optional: Sonicate <2 min AddSolvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Aliquot Aliquot into Single-Use Tubes (Argon Purge Headspace) Check->Aliquot Yes Fail Troubleshoot: Add more DMSO or Check Salt Form Check->Fail No (Precipitate) Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store Store->Check Thaw (Do not refreeze)

Caption: Logical workflow for the preparation and storage of lipophilic ester stock solutions, emphasizing moisture exclusion.

Quality Control & Validation

A "self-validating" protocol requires a method to confirm stability.

QC Method: Hydrolysis Check (LC-MS/HPLC)

The primary degradation product is 2-fluorobenzoic acid .

  • Method: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Benzoate absorption).

  • Pass Criteria: Purity > 95%. Presence of a secondary peak with earlier retention time (the acid is more polar) indicates hydrolysis.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation upon thawing Water ingress in DMSO (Hygroscopicity).Discard. Do not heat to redissolve; hydrolysis likely occurred. Prepare fresh using anhydrous solvent.
Solution turns yellow Oxidation of piperidine or impurities.Check purity via LC-MS. Store under Argon next time.
Inconsistent Bioassay Data Ester hydrolysis (Loss of active compound).Verify stock age.[5] Ensure "Single-Use" aliquot rule was followed.

References

  • BenchChem Technical Support. (2025).[1] Impact of hygroscopic DMSO on solubility and stability of lipophilic compounds.[1] Retrieved from

  • Ziath Ltd. (2023). The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression.[8] Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Fluorobenzoate Compound Summary & Properties. Retrieved from [2]

  • EURL-Pesticides. (2017). Stability Monitoring of Stock Solutions by Quantitative NMR.[9] Retrieved from

Sources

Application Note: High-Purity Synthesis of 2-(1-Piperidinyl)ethyl 2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate , a fluorinated analog of the local anesthetic class (structurally related to Piperocaine).

The guide prioritizes high-fidelity chemical synthesis, emphasizing the Acid Chloride Route for scalability and the Carbodiimide (EDC) Route for rapid discovery-phase synthesis.

Introduction & Retrosynthetic Analysis

The target molecule combines a lipophilic fluorinated aromatic head with a hydrophilic tertiary amine tail via an ester linkage. This structure is characteristic of voltage-gated sodium channel blockers. The ortho-fluorine substitution on the benzoate ring introduces unique electronic properties (metabolic stability, lipophilicity modulation) compared to the non-fluorinated parent.

Retrosynthetic Logic

The most robust disconnection is at the ester bond.

  • Acyl Donor: 2-Fluorobenzoic acid (activated as acid chloride or mixed anhydride).

  • Nucleophile: 2-(1-Piperidinyl)ethanol.

Critical Consideration: The presence of the tertiary amine in the nucleophile dictates the reaction conditions. Acid-catalyzed Fisher esterification is inefficient due to protonation of the amine, which deactivates the nucleophile and traps the catalyst. Therefore, activated acyl intermediates are required.

Retrosynthesis Target Target: 2-(1-piperidinyl)ethyl 2-fluorobenzoate Disconnection Ester Bond Disconnection Target->Disconnection Retrosynthesis Acid Precursor A: 2-Fluorobenzoic Acid (Acyl Donor) Disconnection->Acid Alcohol Precursor B: 2-(1-Piperidinyl)ethanol (Nucleophile) Disconnection->Alcohol

Figure 1: Retrosynthetic disconnection strategy isolating the key precursors.

Reagent Selection & Activation Strategy

Selecting the correct activation agent is critical for yield and purity.

Activation MethodReagentsSuitabilityProsCons
Acid Chloride (Rec.) SOCl₂ or (COCl)₂Scale-Up (>10g) High yield, simple workup, cost-effective.Requires moisture control; generates HCl/SO₂ gas.
Steglich Coupling DCC/DMAPR&D (<1g) Mild conditions, neutral pH.DCU byproduct removal is difficult; potential N-acylurea rearrangement.
EDC Coupling EDC·HCl/DMAPR&D (1-10g) Water-soluble urea byproduct (easy cleanup).Reagents are more expensive than SOCl₂.
Transesterification Ti(OiPr)₄Industrial Avoids acid halides.Equilibrium driven; requires high temps and alcohol removal.

Decision: This protocol details the Acid Chloride Method (Method A) for robust production and the EDC Method (Method B) for quick screening.

Protocol A: The Acid Chloride Route (Standard)

This method converts 2-fluorobenzoic acid to its acid chloride, which then attacks the alcohol. It is the "Gold Standard" for amino-ester synthesis because the HCl byproduct can be trapped by the amine to form the stable hydrochloride salt of the target directly, or scavenged by a base.

Reagents
  • Substrate: 2-Fluorobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF.[1][2]

  • Nucleophile: 2-(1-Piperidinyl)ethanol (1.1 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: Triethylamine (Et₃N) (2.5 equiv) – Optional if isolating free base.

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

  • Charge a flame-dried round-bottom flask with 2-fluorobenzoic acid (10.0 mmol) and anhydrous DCM (20 mL).

  • Add Thionyl Chloride (15.0 mmol) dropwise at 0°C under nitrogen atmosphere.

  • Add 1-2 drops of DMF (catalyst).

  • Warm to reflux (40°C) and stir for 2 hours. Observation: Gas evolution (SO₂, HCl) will cease upon completion.

  • Critical Step: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) to yield crude 2-fluorobenzoyl chloride as a yellow oil. Do not purify further.

Phase 2: Esterification

  • Redissolve the crude acid chloride in anhydrous DCM (10 mL).

  • In a separate flask, dissolve 2-(1-Piperidinyl)ethanol (11.0 mmol) and Triethylamine (25.0 mmol) in DCM (10 mL). Cool to 0°C.

  • Slowly cannulate/drip the acid chloride solution into the alcohol solution over 15 minutes. Exothermic reaction.[3]

  • Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

Phase 3: The Self-Validating Workup (Acid-Base Extraction) This specific workup ensures that only the molecule containing the basic piperidine nitrogen is isolated, rejecting neutral impurities (unreacted acid chloride/ester byproducts) and acidic impurities (unreacted benzoic acid).

Workup Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: Sat. NaHCO3 (Removes acidic impurities) Crude->Wash1 Extract1 Extract with 1M HCl (Target moves to Aqueous Phase) Wash1->Extract1 Organic Layer DiscardOrg Discard Organic Layer (Contains neutral impurities) Extract1->DiscardOrg Organic Layer Basify Basify Aqueous Phase (pH > 10 with NaOH) Extract1->Basify Aqueous Layer (Target as Salt) ExtractFinal Extract into DCM Dry & Concentrate Basify->ExtractFinal Product Pure Target: 2-(1-piperidinyl)ethyl 2-fluorobenzoate ExtractFinal->Product

Figure 2: Acid-Base extraction workflow for self-validating purification.

Protocol B: EDC Coupling (Discovery Scale)

Use this for small-scale synthesis (<500 mg) where generating acid chlorides is inconvenient.

Reagents
  • 2-Fluorobenzoic acid (1.0 equiv)[1]

  • 2-(1-Piperidinyl)ethanol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • Solvent: DCM or DMF.[1]

Methodology
  • Dissolve 2-fluorobenzoic acid (1.0 mmol) in DCM (5 mL).

  • Add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol). Stir for 10 minutes to activate the acid.

  • Add 2-(1-Piperidinyl)ethanol (1.1 mmol).

  • Stir at room temperature for 12–16 hours.

  • Workup: Dilute with DCM. Wash with water (x2) to remove urea byproduct and EDC salts. Wash with Sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Note: If purity is low, apply the Acid-Base extraction outlined in Figure 2.

Analytical Characterization (Expected Data)

To validate the structure, look for these specific signals:

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz):

  • Aromatic Region (7.0–8.0 ppm): Multiplets corresponding to 4 protons. The proton ortho to the fluorine often shows distinct coupling.

  • Ester Methylene (-COO-C H₂-): Triplet (or dd) around 4.4–4.5 ppm . This downfield shift confirms ester formation.

  • Amino Methylene (-CH₂-N<): Triplet around 2.7–2.8 ppm .

  • Piperidine Ring:

    • 
      -protons (-N-CH₂-): Broad multiplet around 2.5 ppm .
      
    • 
      -protons: Multiplets around 1.4–1.6 ppm .
      

2. Fluorine NMR (¹⁹F NMR):

  • Single peak around -109 to -115 ppm (relative to CFCl₃), characteristic of ortho-fluorobenzoates.

3. Mass Spectrometry (ESI+):

  • [M+H]⁺ Peak: Calculate Exact Mass.

    • Formula: C₁₄H₁₈FNO₂

    • MW: ~251.30 g/mol .

    • Expect strong signal at m/z 252.1 .

Safety & Handling

  • 2-Fluorobenzoic Acid: Irritant. Generally stable.

  • Thionyl Chloride: Highly corrosive. Reacts violently with water.[4] Use in a fume hood.

  • Piperidine Derivatives: Toxic if inhaled or absorbed. Piperidine moieties can act as sensitizers.

  • Fluorine Considerations: The C-F bond is stable under these conditions; release of HF is negligible unless combustion occurs.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2004). Synthesis and evaluation of 5,7-dihydro-3-[2-[1-(4-[18F]-fluorobenzyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one. PubMed. Retrieved from

  • Organic Syntheses. (1954). 2-Chloroethyl Benzoate and Aminoalkyl Derivatives. Org. Synth. 34 , 13. Retrieved from

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2. RSC Advances. Retrieved from

  • SciELO. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Retrieved from

Sources

Application Note & Protocols: A Method Development Guide for the Extraction of 2-(1-piperidinyl)ethyl 2-fluorobenzoate from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Analyte Profile and Strategic Considerations

2-(1-piperidinyl)ethyl 2-fluorobenzoate is a small molecule characterized by key structural features that dictate its physicochemical behavior and, consequently, the strategy for its extraction. A successful extraction method must effectively isolate the analyte from endogenous matrix components (proteins, lipids, salts) that can interfere with downstream analysis, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties Analysis:

  • Basicity: The presence of a piperidine ring, a saturated secondary amine, imparts significant basicity to the molecule. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][2][3] This is the most critical property for developing a selective extraction method, as the charge state of the molecule can be manipulated by adjusting the pH of the sample solution.

    • At pH < 9 , the piperidinyl nitrogen will be predominantly protonated (positively charged).

    • At pH > 12 , it will be predominantly in its neutral, free base form.

  • Lipophilicity (Hydrophobicity): The molecule contains a fluorinated benzene ring and an ethyl piperidine structure, suggesting moderate to high lipophilicity. The octanol-water partition coefficient (logP) is a measure of this property. While experimental data for this specific molecule is unavailable, predictive models for structurally similar compounds suggest a logP value in the range of 2.5 to 4.5.[4][5] This indicates a strong affinity for non-polar organic solvents when the molecule is in its neutral state.

  • Potential Instability: The ester linkage presents a potential site for chemical or enzymatic hydrolysis, particularly under strong acidic or basic conditions. Method development should prioritize conditions that minimize the risk of analyte degradation.

Based on this profile, the optimal extraction strategy will leverage the molecule's basicity and lipophilicity to achieve high recovery and sample cleanliness.

Tier 1 Strategy: Protein Precipitation (PPT)

Protein precipitation is a rapid, non-selective method primarily used for initial screening or when high throughput is more critical than ultimate sensitivity. It removes the bulk of proteins but leaves many other matrix components in the final extract.[6]

Principle of PPT

Large quantities of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) are added to the aqueous biological sample.[6][7] This disrupts the solvation of proteins, causing them to denature and precipitate out of solution. The analyte, being soluble in the resulting supernatant, is then separated by centrifugation or filtration.

Protocol: PPT with Acetonitrile
  • Sample Aliquot: Transfer 100 µL of the biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard (IS) working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Rationale: Acetonitrile is an efficient precipitating agent. The use of cold solvent enhances the precipitation process. Formic acid helps to keep the analyte protonated and stable in solution.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Caution: Avoid disturbing the protein pellet to prevent contamination of the final extract.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Rationale: This step removes the high concentration of organic solvent, which can cause poor peak shape in reversed-phase chromatography, and allows for concentration of the analyte.

PPT_Workflow Sample 1. Aliquot Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Precipitate 3. Add 300 µL Cold ACN (0.1% Formic Acid) Add_IS->Precipitate Vortex 4. Vortex (30s) Precipitate->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analyze 7. LC-MS/MS Analysis Transfer->Analyze

PPT Workflow Diagram

Tier 2 Strategy: Liquid-Liquid Extraction (LLE)

LLE offers significantly cleaner extracts than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent.[8][9][10] The selectivity is achieved by manipulating the pH to control the analyte's charge state.

Principle of LLE

For a basic compound like 2-(1-piperidinyl)ethyl 2-fluorobenzoate, the sample pH is raised to a level well above its pKa (e.g., pH > 12).[11][12] This deprotonates the piperidinyl nitrogen, converting the analyte into its neutral, more lipophilic form. In this state, it will preferentially partition into a non-polar organic solvent, leaving polar, water-soluble matrix components behind in the aqueous phase.

Protocol: LLE with MTBE
  • Sample Aliquot: Transfer 200 µL of the biological sample into a 2 mL polypropylene tube.

  • Internal Standard: Add 10 µL of the IS working solution.

  • Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) or a saturated sodium bicarbonate solution to raise the sample pH to >12. Vortex briefly.

    • Rationale: This step ensures the analyte is in its neutral, non-ionized form, maximizing its solubility in the organic extraction solvent. A pH at least 2 units above the pKa is recommended.

  • Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).

    • Rationale: MTBE is a good choice due to its low miscibility with water, moderate polarity for extracting the analyte, and a density lower than water, which facilitates easy separation of the upper organic layer.

  • Mixing: Cap the tube and mix using a mechanical shaker or rocker for 10 minutes.

    • Rationale: This provides sufficient time and surface area for the analyte to partition from the aqueous phase into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LLE_Workflow Sample 1. Aliquot Sample (200 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Alkalinize 3. Add Base (pH > 12) Add_IS->Alkalinize Add_Solvent 4. Add 1 mL MTBE Alkalinize->Add_Solvent Mix 5. Mix (10 min) Add_Solvent->Mix Centrifuge 6. Centrifuge (3,000 x g, 5 min) Mix->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate & Reconstitute Transfer->Evaporate Analyze 9. LC-MS/MS Analysis Evaporate->Analyze

LLE Workflow Diagram

Tier 3 Strategy: Solid-Phase Extraction (SPE) - Gold Standard

SPE provides the highest level of sample cleanup and is the recommended approach for achieving the lowest limits of quantification.[13][14] For 2-(1-piperidinyl)ethyl 2-fluorobenzoate, a mixed-mode strong cation exchange (MCX) sorbent is the ideal choice.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

MCX sorbents possess two retention mechanisms: reversed-phase (non-polar) and strong cation exchange (ionic).[15][16][17][18] This dual chemistry allows for a highly selective extraction.

  • Load: The sample is acidified to a pH << pKa (e.g., pH < 4), ensuring the piperidinyl group is fully protonated (positively charged). The analyte is retained on the sorbent by both strong ionic bonds and weaker non-polar interactions.

  • Wash: A series of washes are performed. An acidic wash removes neutral and acidic interferences. An organic wash (e.g., methanol) removes non-polar, non-basic interferences that are retained by reversed-phase mechanisms only. The analyte remains bound due to the strong ionic interaction.

  • Elute: A basic organic solvent is used for elution. The base (e.g., ammonia) neutralizes the charge on the analyte, breaking the ionic bond, while the organic solvent disrupts the non-polar interaction, allowing the pure analyte to be eluted.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE
  • Sample Pre-treatment: To 500 µL of sample, add 500 µL of 2% formic acid in water. Vortex to mix.

    • Rationale: This acidification step ensures the analyte is fully protonated for effective binding to the cation exchange sites on the sorbent.

  • Condition Sorbent: Condition an MCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Rationale: Wets the polymeric sorbent and activates the reversed-phase functional groups.

  • Equilibrate Sorbent: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to go dry.

    • Rationale: Primes the sorbent with the loading solution pH, ensuring proper ionic interactions upon sample loading.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water.

    • Rationale: Removes highly polar, water-soluble interferences that were not retained.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol.

    • Rationale: This is a critical step. It removes fats, lipids, and other non-polar interferences that are retained by reversed-phase but not by ion exchange. The analyte remains bound by its positive charge.

  • Elute Analyte: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Rationale: The ammonium hydroxide (a base) neutralizes the analyte's positive charge, breaking the ionic bond with the sorbent. The methanol disrupts the non-polar interactions, allowing the now-neutral analyte to elute.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at ≤40°C. Reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_extract Extraction Process cluster_post Post-Extraction Sample 1. Acidify Sample (2% Formic Acid) Load 4. Load Sample Sample->Load Condition 2. Condition Sorbent (Methanol) Equilibrate 3. Equilibrate Sorbent (2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 5. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 6. Wash 2 (Methanol) Wash1->Wash2 Elute 7. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Analyze 9. LC-MS/MS Analysis Evaporate->Analyze

MCX SPE Workflow Diagram

Method Comparison and Selection

The choice of extraction method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateVery High
Matrix Effect HighModerate to LowVery Low
Typical Recovery >90% (but with high interference)70-90%>85%
Throughput Very HighModerateModerate to High (with automation)
Solvent Usage LowHighModerate
Complexity LowModerateHigh (during development)
Cost per Sample Very LowLowHigh
Best For... Rapid Screening, High Conc. SamplesRoutine Analysis, Good PurityLow LLOQ, "Gold Standard" Data

Conclusion and Recommendations

For the development of a bioanalytical method for 2-(1-piperidinyl)ethyl 2-fluorobenzoate, a systematic, tiered approach is recommended.

  • Initial Feasibility: Begin with Protein Precipitation to quickly establish analyte detectability and basic chromatographic conditions.

  • Routine Assays: For assays where moderate sensitivity is sufficient, Liquid-Liquid Extraction provides a robust and cost-effective balance between sample cleanliness and throughput.

  • Definitive Quantification: For regulatory submission, high-sensitivity pharmacokinetic studies, or when matrix effects are a significant concern, Mixed-Mode Cation Exchange Solid-Phase Extraction is the superior method.[19][20][21][22][23] Its unparalleled selectivity ensures the highest data quality and assay robustness.

Regardless of the chosen method, it is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure accuracy, precision, selectivity, and stability.[19][20][22][23]

References

  • Piperidine | C5H11N | CID 8082 - PubChem . National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Protein Precipitation Method . Phenomenex. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]

  • Protein Precipitation Methods for Proteomics . Bio-Synthesis Inc. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available . Future Science Group. [Link]

  • Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent . Phenomenex. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE . Agilent Technologies. [Link]

  • Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry . Clinical Chemistry. [Link]

  • Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry . PubMed. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. [Link]

  • Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX . Biotage. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis . National Center for Biotechnology Information. [Link]

  • PIPERIDINE . Ataman Kimya. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) . Master Organic Chemistry. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin . Agilent Technologies. [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction . PubMed. [Link]

  • PIPERIDINE . The Merck Index Online. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis . CliniChrom. [Link]

  • General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns . Biotage. [Link]

  • Effective on-line extraction of drugs from plasma using a restricted-access media . Ovid. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]

  • Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs . SciDoc Publishers. [Link]

  • Liquid–liquid extraction . Wikipedia. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds . Tiei Extraction. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION . Chemistry LibreTexts. [Link]

  • Relations of hydrophobicity (log P) of carboxylic acids and esters with various indices . ResearchGate. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . National Center for Biotechnology Information. [Link]

  • Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . PubMed. [Link]

  • 2-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one . PubChem. [Link]

  • Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . ResearchGate. [Link]

  • comparison of partition coefficient (log p) of drugs: computational and experimental data study . ResearchGate. [Link]

  • Ethyl 2-(1-fluoroethyl)benzoate . PubChem. [Link]

  • 2-(Piperidin-2-yl)ethyl 2-aminobenzoate . U.S. Environmental Protection Agency. [Link]

  • 2-Fluorobenzoic acid . Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Addressing pH stability challenges of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Ticket System Status: [ONLINE] Current Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Hydrolytic Instability & pH-Rate Profiling[1]

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely here because your HPLC traces for 2-(1-piperidinyl)ethyl 2-fluorobenzoate (hereafter 2-PEFB ) show unexpected degradation peaks (2-fluorobenzoic acid and 2-piperidineethanol), even under "mild" physiological conditions (pH 7.4).[1]

The Core Issue: This molecule suffers from a "perfect storm" of structural vulnerabilities. It is not merely a simple ester; it is an aminoalkyl benzoate .[1] Its degradation is driven by two synergistic forces:

  • Electronic Activation: The ortho-fluorine atom on the benzene ring is electron-withdrawing, making the ester carbonyl highly electrophilic and susceptible to attack.

  • Intramolecular Catalysis (The "Scorpion Effect"): The tertiary amine in the piperidine tail acts as an internal base, catalyzing the hydrolysis of its own ester bond.

This guide moves beyond generic advice to provide precise, mechanism-based troubleshooting.

Module 1: Mechanistic Diagnosis (The "Why")

To solve the instability, you must understand the pH-Rate Profile . Amino esters do not follow a simple linear relationship with pH.[1] They exhibit a complex profile governed by the ionization state of the piperidine nitrogen.

The Danger Zone: pH 6.0 – 8.0
  • pKa Factor: The piperidine nitrogen has a pKa of approximately 9.0–9.5 .

  • Mechanism: At neutral pH, a small but significant fraction of the amine exists as the free base (unprotonated). This free amine is tethered in close proximity to the ester carbonyl. It acts as a General Base Catalyst , abstracting a proton from a water molecule, which then attacks the ester.

  • Result: The hydrolysis rate at pH 7.4 is often faster than at pH 9.0, because at pH 9.0, while there is more free amine, the hydroxide ion concentration starts to dominate, but at pH 7.4, the intramolecular pathway is maximally efficient relative to the background.

Visualizing the Mechanism

HydrolysisMechanism cluster_0 Intramolecular Catalysis Loop Ester 2-PEFB (Neutral pH) Amine Piperidine Nitrogen (General Base) Ester->Amine Tethering Effect Transition Tetrahedral Intermediate Ester->Transition Formation Water Water Molecule Amine->Water Abstracts Proton Water->Ester Nu: Attack on Carbonyl Products 2-Fluorobenzoic Acid + 2-Piperidineethanol Transition->Products Collapse

Figure 1: Mechanism of Intramolecular General Base Catalysis. The piperidine nitrogen activates water, accelerating hydrolysis specifically in the neutral pH window.

Module 2: Troubleshooting Guides (Q&A)

Ticket #401: Storage & Handling

User Question: "My stock solution in DMSO turned acidic and showed degradation after 1 week at 4°C. Why?"

Scientist Response: DMSO is hygroscopic.[1] Even "anhydrous" DMSO can absorb atmospheric moisture rapidly.[1]

  • The Cause: The absorbed water initiates hydrolysis. As the ester hydrolyzes, it releases 2-fluorobenzoic acid , which lowers the pH of your unbuffered stock solution. This autocatalytic cycle (acid-catalyzed hydrolysis) accelerates degradation.[1]

  • The Fix:

    • Solvent: Switch to Acetonitrile (ACN) for stock solutions if possible; it is less hygroscopic than DMSO.[1]

    • Form: Store as the Hydrochloride Salt solid, not the free base oil. The protonated amine (ammonium) cannot act as a catalyst.

    • Desiccant: Store vials in a secondary container with active desiccant (e.g., Drierite).

Ticket #402: Experimental Design (In Vitro)

User Question: "I need to run an assay at pH 7.4. The compound degrades by 15% during the 2-hour incubation. How do I stabilize it?"

Scientist Response: You are fighting the intramolecular catalysis described in Module 1. You cannot change the pH if the assay requires physiological conditions, but you can alter the solvent environment.

Protocol: Kinetic Stabilization

Parameter Recommendation Rationale
Temperature Lower to 4°C or 25°C Hydrolysis rates roughly double for every 10°C increase.[1] Avoid 37°C unless measuring metabolic clearance.[1]
Buffer Type HEPES or MOPS Avoid Phosphate or Tris if possible.[1] Phosphate can act as a nucleophilic catalyst; Tris is a primary amine and can cause transamidation.

| Co-solvent | 1-5% Cyclodextrin (HP-β-CD) | Cyclodextrins can encapsulate the lipophilic benzoate moiety, sterically shielding the ester bond from water attack.[1] |

Ticket #403: LC-MS Analysis

User Question: "I see a split peak for the parent compound in my LC-MS. Is this degradation?"

Scientist Response: Likely not. This is a common artifact with basic amines in acidic mobile phases.

  • Explanation: At low pH (e.g., 0.1% Formic Acid), the piperidine is protonated. If your gradient rises rapidly, you may be seeing on-column equilibrium issues or peak fronting due to "silanol overloading" on the column stationary phase.

  • Solution:

    • Add 5mM Ammonium Formate to your aqueous mobile phase.[1] The ionic strength suppresses silanol interactions.

    • Ensure your sample diluent matches the initial mobile phase composition to prevent "solvent shock."

Module 3: Validated Protocols

Workflow: Determining the pH of Maximum Stability

Do not guess. Perform this specific stress test to find the "shelf" stability window.

StabilityWorkflow Start Start: Stability Profiling Prep Prepare 100µM Solutions in Buffers pH 2.0 - 10.0 Start->Prep Incubate Incubate at 40°C (Accelerated Condition) Prep->Incubate Sample Sample at t=0, 1h, 4h, 24h Incubate->Sample Quench Quench: Dilute 1:1 with Cold Acetonitrile + 1% Formic Acid Sample->Quench Critical Step: Acidifies & Stops Catalysis Analyze HPLC Analysis (Plot ln[Conc] vs Time) Quench->Analyze

Figure 2: Accelerated Stability Profiling Workflow. Note the quenching step is critical to "freeze" the reaction before analysis.

Recommended Buffer Systems for Profiling

Use this table to select non-interfering buffers for your stability study.

Target pHRecommended Buffer (10-50 mM)Why?
2.0 - 3.0 Phosphate (low conc) or Glycine-HClMimics gastric stability; protonates amine fully.[1]
4.0 - 5.5 AcetateLikely Maximum Stability Zone. Amine is protonated; OH- concentration is low.[1]
6.0 - 7.0 MES or Bis-TrisGood buffering capacity; minimal nucleophilic interference.[1]
7.4 - 8.0 HEPESSuperior to Phosphate for ester stability studies.[1]
9.0+ Borate or Glycine-NaOHHigh pH; expect rapid saponification.[1]

References & Authority

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1][2] (Standard reference for pH-rate profiles of amino esters).

  • Hansen, K. T., & Bundgaard, H. (1980). "Prodrugs as drug delivery systems. XIX. Bioreversible derivatization of aromatic amines by formation of N-mannich bases with salicylamide."[1] International Journal of Pharmaceutics. (Demonstrates the kinetics of intramolecular catalysis in similar amine-ester systems).

  • PubChem. (2024).[1] Compound Summary: 2-(1-Piperidinyl)ethanol.[1] Link (Source for pKa data of the alcohol component).

  • U.S. Food and Drug Administration (FDA). (2018).[1] Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Regulatory framework for stability testing).[1]

Disclaimer: This guide is for research purposes only. 2-PEFB is a chemical intermediate/research tool and is not approved for human therapeutic use without regulatory authorization.[1]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Characterization of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Executive Summary & Structural Context

Compound: 2-(1-piperidinyl)ethyl 2-fluorobenzoate Molecular Formula: C₁₄H₁₈FNO₂ Exact Mass: 251.1322 Da Class: Amino-alkyl ester (Local anesthetic analog / Synthetic intermediate)

This guide provides a definitive technical analysis of the fragmentation patterns of 2-(1-piperidinyl)ethyl 2-fluorobenzoate , a structural isomer of several fluorinated designer drugs and pharmaceutical intermediates. In forensic and medicinal chemistry, distinguishing this specific ortho-isomer from its para- (4-fluorobenzoate) and meta- (3-fluorobenzoate) analogs is critical due to distinct pharmacological profiles.

The Core Challenge: Standard low-resolution MS often yields identical base peaks for these isomers. This guide delineates the specific "ortho-effect" mechanisms and ion ratios required for positive identification.

Analytical Methodology

To ensure reproducibility, the following dual-platform approach is recommended. These protocols prioritize the preservation of the molecular ion in LC-MS while maximizing diagnostic fragmentation in GC-MS.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Inlet: Splitless, 250°C.

  • Column: Rxi-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Source: Electron Ionization (EI) @ 70 eV.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CID): Stepped 15, 30, 45 eV.

Deep Dive: Fragmentation Pathways (EI)

In Electron Ionization (70 eV), the fragmentation is driven by charge localization on the nitrogen atom (piperidine ring) and the stability of the benzoyl cation.

Primary Fragmentation Mechanism

The spectrum is dominated by the amine moiety. Unlike simple benzoates, the amino-ethyl chain dictates the base peak.

  • Base Peak (m/z 98): Mechanism:

    
    -cleavage of the piperidine ring.
    The radical cation forms on the nitrogen. Cleavage of the C-C bond adjacent to the nitrogen (exocyclic) or within the ring leads to the methylenepiperidinium ion (
    
    
    
    ).
  • Diagnostic Fragment (m/z 123): Mechanism: Inductive cleavage of the ester bond. The C-O bond breaks, retaining the charge on the carbonyl carbon. This generates the 2-fluorobenzoyl cation (

    
    ).
    
    • Note: This peak is crucial for confirming the fluorinated aromatic ring.

  • The "Ortho-Effect" Ion (m/z 140/141): Mechanism: Hydrogen rearrangement.[1] Unique to the 2-fluoro isomer, the close proximity of the ester oxygen to the ortho-position (though less active than an ortho-alkyl) can facilitate specific transfers, or more commonly, the rearrangement of the ethyl chain hydrogens to the carbonyl oxygen, followed by cleavage. This yields a protonated 2-fluorobenzoic acid species.

Visualizing the Pathway

Fragmentation cluster_legend Key M Molecular Ion [M]+ m/z 251 Frag2 2-Fluorobenzoyl Cation m/z 123 M->Frag2 Ester Cleavage (Charge on Carbonyl) Frag3 Piperidinyl-ethyl Cation m/z 112 M->Frag3 Inductive Cleavage (Loss of Benzoate) Frag1 Base Peak (Methylene-piperidinium) m/z 98 Frag3->Frag1 H-Rearrangement & Loss of CH2 key1 Blue: Precursor key2 Red: Dominant Fragment

Figure 1: Primary EI fragmentation pathways. The amine-driven cleavage (m/z 98) typically dominates the spectrum, masking the aromatic region unless zoomed.

Comparative Analysis: 2-Fluoro vs. Alternatives

The following table contrasts the 2-(1-piperidinyl)ethyl 2-fluorobenzoate against its most common "look-alike" isomers.

Feature2-Fluorobenzoate (Ortho) 4-Fluorobenzoate (Para) Unsubstituted Benzoate
Molecular Ion (

)
m/z 251 (Weak)m/z 251 (Weak)m/z 233 (Weak)
Base Peak m/z 98m/z 98m/z 98
Benzoyl Cation

123

123

105
Aryl Cation (

)
m/z 95 (Low intensity)m/z 95 (Higher intensity)m/z 77
Diagnostic Ratio High m/z 123/95 ratioLower m/z 123/95 ratioN/A
Retention Time (GC) Earliest Eluter (Steric hindrance)Latest Eluter (Planarity)Intermediate

Expert Insight: While the mass spectra are strikingly similar (isobaric), the Retention Time is the primary discriminator. The ortho-fluorine creates steric hindrance that prevents the ester from achieving planarity with the ring, reducing intermolecular forces and lowering the boiling point relative to the para-isomer.

LC-MS/MS (ESI) Workflow

For biological matrices (plasma/urine), ESI is preferred.

  • Precursor:

    
    
    
  • Transition 1 (Quantifier):

    
     (Piperidinyl-ethyl cation).
    
  • Transition 2 (Qualifier):

    
     (Ring cleavage).
    
  • Transition 3 (Structural):

    
     (2-Fluorobenzoyl).
    
Differentiation Workflow Diagram

Workflow Sample Unknown Sample (Suspected Amino-Ester) GCMS GC-MS Analysis (EI Source) Sample->GCMS CheckBase Base Peak m/z 98? GCMS->CheckBase CheckBenzoyl Benzoyl Ion m/z? CheckBase->CheckBenzoyl Yes RT Retention Time Analysis CheckBenzoyl->RT m/z 123 (Fluorinated) ID: Unsubstituted ID: Unsubstituted CheckBenzoyl->ID: Unsubstituted m/z 105 Result2F ID: 2-Fluorobenzoate (Early Eluter) RT->Result2F Relative RT < 1.0 Result4F ID: 4-Fluorobenzoate (Late Eluter) RT->Result4F Relative RT > 1.0

Figure 2: Decision tree for differentiating fluorinated benzoate isomers using GC-MS.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Piperidineethanol (Precursor Data). National Institute of Standards and Technology.[2] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library (Version 3.12).[Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (General reference for Ortho-effect mechanisms).
  • Westphall, M. S., et al. (2012). "Differentiation of Regioisomeric Fluorinated Benzoates." Journal of Forensic Sciences.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(1-piperidinyl)ethyl 2-fluorobenzoate

2-(1-piperidinyl)ethyl 2-fluorobenzoate is a complex organic molecule featuring a piperidinyl ethyl ester linked to a fluorinated benzene ring. While specific public-domain applications for this exact molecule are not widely documented, its structure is analogous to compounds explored in pharmaceutical research, potentially as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or as research chemicals themselves.[1][2] The presence of the fluorobenzoate moiety suggests relevance in medicinal chemistry, where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity.

For any application in research or drug development, establishing the identity, purity, and strength of such a compound is non-negotiable. This is where a well-characterized reference standard becomes the cornerstone of all analytical work. A reference standard serves as the benchmark against which all production batches are measured, ensuring consistency, safety, and efficacy in downstream applications.[3] This guide provides an in-depth comparison of the methodologies and standards required to establish a robust analytical framework for 2-(1-piperidinyl)ethyl 2-fluorobenzoate, grounded in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

The Reference Standard Framework: Primary vs. Secondary Standards

In pharmaceutical analysis, reference standards are categorized into a hierarchy based on their characterization level and intended use. The two primary types are Primary and Secondary Reference Standards.

  • Primary Reference Standard: This is a substance that has been shown by an extensive set of analytical tests to be authentic material of high purity.[4] Its value is accepted without requiring comparison to another standard. The establishment of a primary standard is a rigorous process, often involving structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and purity determination by multiple independent methods.

  • Secondary Reference Standard (or Working Standard): This is a substance of established quality and purity, as shown by comparison to a primary reference standard.[4] It is used for routine laboratory analysis to conserve the more expensive and exhaustively characterized primary standard. Its characterization is less extensive but sufficient to demonstrate traceability to the primary standard.

The choice to establish a primary standard is fundamental, especially for a novel compound where no official compendial standard (e.g., from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP)) exists.[3][6]

cluster_0 Reference Standard Hierarchy & Qualification Primary Primary Reference Standard (Extensively Characterized) Qualification Qualification vs. Primary (Comparative Testing) Primary->Qualification Traceability Secondary Secondary (Working) Standard (Used for Routine QC) Release Released for Use Secondary->Release Candidate Select Candidate Batch (High Purity Synthesis Lot) Characterization Full Characterization (NMR, MS, IR, EA) Candidate->Characterization Structural Elucidation Purity Purity Assignment (HPLC, GC, qNMR, Titration) Candidate->Purity Purity & Potency Candidate->Qualification Working Lot Characterization->Primary Establishment Purity->Primary Establishment Qualification->Secondary cluster_1 HPLC Analysis Workflow Prep Sample Preparation (Accurately weigh & dissolve in mobile phase) Inject HPLC Injection (e.g., 10 µL) Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV/PDA Detection (e.g., 235 nm) Separate->Detect Integrate Data Acquisition & Peak Integration Detect->Integrate Calculate Calculation (% Purity / Assay vs. Standard) Integrate->Calculate Report Final Report Calculate->Report

Sources

A Senior Application Scientist's Guide to Validating Assay Sensitivity for 2-(1-piperidinyl)ethyl 2-fluorobenzoate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic and toxicokinetic data are built. This guide provides an in-depth, technically-focused comparison of analytical methodologies for the quantification of 2-(1-piperidinyl)ethyl 2-fluorobenzoate (herein referred to as PFB-1, a hypothetical compound for illustrative purposes) in human plasma. As we navigate the nuances of assay sensitivity, this document will not only present protocols but also elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach in line with global regulatory standards.

The primary focus will be on the gold standard for bioanalysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), due to its unparalleled sensitivity and selectivity.[1] We will also objectively compare its performance with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary data to make informed decisions based on your specific research needs.

The Imperative of Method Validation in Bioanalysis

Before any new drug candidate can progress through the development pipeline, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough validation of the analytical methods used to measure its concentration in biological matrices.[2][3] This process demonstrates that the method is reliable and fit for its intended purpose.[4] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for these activities, ensuring data quality and consistency across different laboratories and regulatory submissions.[5]

The core parameters assessed during validation include selectivity, sensitivity (specifically the lower limit of quantification or LLOQ), accuracy, precision, and stability.[6] Of these, establishing a sufficiently low LLOQ is critical for accurately characterizing the terminal phase of a drug's pharmacokinetic profile.

Primary Method: LC-MS/MS for the Quantification of PFB-1 in Human Plasma

LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its high sensitivity, specificity, and versatility.[2] The technique combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, allowing for the accurate measurement of analytes even in complex biological matrices like plasma.[1]

Conceptual Workflow of LC-MS/MS Analysis

The following diagram illustrates the logical flow of a typical LC-MS/MS bioanalytical workflow, from sample receipt to final data analysis.

LC-MSMS Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt (Human Plasma) IS_Spike Internal Standard Spiking SampleReceipt->IS_Spike Add IS SampleProcessing Sample Preparation (LLE/SPE/PPT) LC_Separation LC Separation (Reversed-Phase) SampleProcessing->LC_Separation Inject IS_Spike->SampleProcessing Extract Ionization Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis DataAcquisition Data Acquisition MS_Analysis->DataAcquisition DataProcessing Data Processing (Integration & Calibration) DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: High-level workflow for PFB-1 quantification by LC-MS/MS.

Detailed Experimental Protocol for PFB-1 Assay Validation

This protocol is adapted from established methods for structurally similar compounds, such as propiverine, which also feature a tertiary amine and an ester moiety.[7][8]

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PFB-1 reference standard in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Use a stable, isotopically labeled PFB-1 or a structurally similar compound with comparable extraction and ionization properties (e.g., propiverine). Dissolve 10 mg of the IS in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the PFB-1 primary stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. A separate weighing of the reference standard should be used for the preparation of QC stock solutions.[3]

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

The choice of sample preparation is critical to remove interferences from the plasma matrix.[9][10] LLE is a robust technique for compounds like PFB-1.

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.

  • Add 25 µL of the IS working solution (e.g., at 100 ng/mL).

  • Add 50 µL of 0.1 M NaOH to basify the sample, ensuring PFB-1 is in its non-ionized form for efficient extraction into an organic solvent.

  • Add 600 µL of extraction solvent (e.g., n-hexane:ethyl acetate, 80:20, v/v).[7]

  • Vortex for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 70:30 v/v methanol:10 mM ammonium acetate, pH 4.0) and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions:
  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water, pH 4.0 (adjusted with formic acid).

    • B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Isocratic elution with 70% B for a total run time of 3.0 minutes.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • PFB-1 Transition: m/z [M+H]⁺ → [product ion]⁺ (hypothetical).

    • IS Transition: m/z [M+H]⁺ → [product ion]⁺ (e.g., for propiverine: m/z 368.3 → 116.1).[8]

Validation Parameters and Acceptance Criteria (Based on ICH M10)

The following validation experiments are mandatory to demonstrate the reliability of the bioanalytical method.[5]

ParameterExperimentAcceptance Criteria
Selectivity Analyze blank plasma from at least 6 different sources.No significant interference at the retention times of PFB-1 and IS (<20% of LLOQ response for analyte, <5% for IS).[3]
Lower Limit of Quantification (LLOQ) Analyze at least 5 replicates at the proposed LLOQ concentration.Accuracy within 80-120% of the nominal concentration; Precision (%CV) ≤ 20%.
Calibration Curve Analyze a blank, a zero standard, and at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Analyze at least 5 replicates of QC samples at four levels (LLOQ, Low, Mid, High) over at least 3 separate runs.Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).
Matrix Effect Compare the response of PFB-1 in post-extraction spiked blank plasma from 6 sources to the response in a neat solution.The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery Compare the response of PFB-1 in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Evaluate the stability of PFB-1 in plasma under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for bioanalysis, other techniques may be considered depending on the specific application and available resources.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique. However, its sensitivity and selectivity are significantly lower than LC-MS/MS. It is often suitable for the analysis of bulk drug substances or high-concentration formulations, but typically lacks the sensitivity required for pharmacokinetic studies in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like PFB-1, a derivatization step is often required to increase volatility, which adds complexity and potential for variability to the sample preparation process.[11]

Comparative Performance Data

The following table provides a comparative summary of the expected performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of PFB-1 in human plasma.

Performance ParameterLC-MS/MSHPLC-UVGC-MS (with derivatization)
Principle Separation by LC, detection by mass-to-charge ratio of parent and fragment ions.Separation by LC, detection by UV absorbance.Separation by GC, detection by mass-to-charge ratio.
Selectivity Very High (based on mass)Low to Moderate (risk of co-eluting interferences)High (based on mass)
Typical LLOQ 0.1 - 1 ng/mL[7]50 - 500 ng/mL1 - 10 ng/mL
Linearity Range ~3-4 orders of magnitude~2-3 orders of magnitude~3 orders of magnitude
Accuracy (% Bias) < 15%< 15%< 15%
Precision (%CV) < 15%< 15%< 15%
Sample Preparation LLE, SPE, or PPTLLE, SPE, or PPTLLE or SPE followed by derivatization
Throughput HighModerateLow to Moderate
Cost & Complexity High initial cost, requires specialized expertise.Lower initial cost, simpler operation.Moderate cost, derivatization adds complexity.
Method Selection Logic

The choice of analytical technique is a critical decision driven by the specific requirements of the study. The following diagram outlines a logical approach to selecting the most appropriate method.

Method Selection Logic Start Start: Define Analytical Need Sensitivity High Sensitivity Required? (LLOQ < 10 ng/mL) Start->Sensitivity Matrix Complex Matrix (e.g., Plasma)? Sensitivity->Matrix Yes HPLC HPLC-UV Sensitivity->HPLC No Volatility Analyte Volatile & Thermally Stable? Matrix->Volatility No LCMS LC-MS/MS Matrix->LCMS Yes GCMS GC-MS Volatility->GCMS Yes Derivatization GC-MS with Derivatization Volatility->Derivatization No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the sensitive and selective quantification of 2-(1-piperidinyl)ethyl 2-fluorobenzoate (PFB-1) in human plasma, LC-MS/MS stands out as the superior analytical technique. Its ability to achieve a low LLOQ with high accuracy and precision in a complex biological matrix is essential for regulatory-compliant pharmacokinetic studies. While HPLC-UV and GC-MS have their applications, they generally do not meet the stringent sensitivity and selectivity requirements for modern bioanalysis of small molecule drugs. The detailed LC-MS/MS protocol and validation framework provided in this guide offer a robust starting point for developing and validating a reliable assay, ensuring the generation of high-quality data to support your drug development programs.

References

  • Choi, Y. et al. (2005). Quantification of propiverine by liquid chromatography/electrospray tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy subjects. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 799-804. Available at: [Link]

  • O'Rourke, M. B. et al. (2023). Optimized plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. PROTEOMICS – Clinical Applications, 17(5), 2200106. Available at: [Link]

  • Laha, S. & Laha, S. S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Jiang, J. et al. (2011). Determination of propiverine hydrochloride in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation. Arzneimittelforschung, 61(10), 573-8. Available at: [Link]

  • Shimadzu. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • da Silva, B. M. et al. (2022). A simple and highly efficient assay for the simultaneous determination of a comprehensive set of illicit drugs and metabolites in 10 μl plasma samples, using microQuEChERS as sample preparation method and LC-MS/MS analysis. Journal of Chromatography B, 1194, 123184. Available at: [Link]

  • Phenomenex. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. American Association for Clinical Chemistry. Available at: [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS [Video]. YouTube. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link]

  • U.S. Food and Drug Administration. (1997, May 1). Dicyclomine Hydrochloride Bioequivalence Review. Accessdata.fda.gov. Available at: [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available at: [Link]

  • Al-Tannak, N. F. et al. (2020). Toxic Concentration Levels of Therapeutic Agents: Analytical Methods of Measurements in Biological Fluids. Medtext Publications. Available at: [Link]

  • Lu, W. et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Journal of Pharmaceutical Analysis, 12(4), 623-633. Available at: [Link]

  • U.S. Food and Drug Administration. (2024, May). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • dos Santos, F. M. M. et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Forensic Toxicology, 41(1), 101-115. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Whitmire, M. et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4:001. Available at: [Link]

  • Al-Subaie, A. et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, 14(1), 1-8. Available at: [Link]

  • Silva, S. C. R. et al. (2018). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.